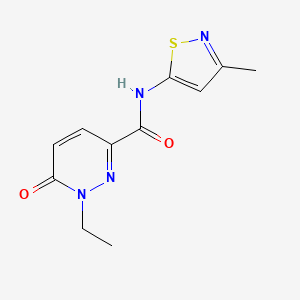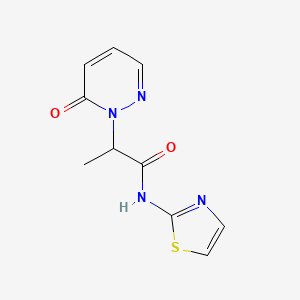![molecular formula C18H20N4OS B6426436 4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2327269-40-7](/img/structure/B6426436.png)
4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole (4MMPB) is a novel small-molecule heterocyclic compound that has recently emerged as a promising agent in scientific research. It is a member of a class of compounds known as benzothiazole derivatives and possesses an array of potential therapeutic applications. 4MMPB is of particular interest due to its ability to interact with diverse biological targets and its favorable pharmacokinetic and pharmacodynamic properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4MMPB.
Scientific Research Applications
4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole has been studied for its potential applications in a variety of scientific research fields. Its ability to interact with diverse biological targets makes it a useful tool for studying the structure and function of proteins, as well as for the development of novel therapeutic agents. For example, this compound has been studied for its potential to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been studied for its potential to inhibit the activity of the enzyme monoamine oxidase-A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This compound has also been studied for its potential to modulate the activity of the neurotransmitter glutamate, which is involved in learning and memory.
Mechanism of Action
The exact mechanism by which 4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole exerts its effects is not yet fully understood. However, it is believed that this compound binds to a variety of biological targets, including proteins, enzymes, and neurotransmitters. For example, this compound has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been shown to bind to the enzyme monoamine oxidase-A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Furthermore, this compound has been shown to bind to the neurotransmitter glutamate, which is involved in learning and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has the potential to modulate a variety of biological processes. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase-A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Furthermore, this compound has been shown to modulate the activity of the neurotransmitter glutamate, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole has several advantages for use in laboratory experiments. For example, this compound is a small molecule, which makes it easier to synthesize and manipulate. Additionally, this compound is relatively stable, which makes it easier to store and transport. Furthermore, this compound has the potential to interact with a variety of biological targets, which makes it a useful tool for studying the structure and function of proteins, as well as for the development of novel therapeutic agents.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, the exact mechanism by which this compound exerts its effects is not yet fully understood. Additionally, the biochemical and physiological effects of this compound are not yet fully understood. Furthermore, this compound is relatively unstable in the presence of light and heat, which can lead to the degradation of the compound.
Future Directions
Given the potential of 4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole, there are numerous future directions for research. For example, further research is needed to better understand the exact mechanism by which this compound exerts its effects and the biochemical and physiological effects of this compound. Additionally, further research is needed to explore the potential of this compound as a therapeutic agent for various diseases and conditions. Furthermore, further research is needed to develop more efficient and cost-effective methods for the synthesis of this compound. Finally, further research is needed to investigate the potential of this compound as a tool for studying the structure and function of proteins and for the development of novel therapeutic agents.
Synthesis Methods
4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is synthesized via a multi-step procedure involving the reaction of 1,3-benzothiazole with 4-methoxy-7-methyl-2-piperazine. The first step involves the reaction of 1,3-benzothiazole with ethyl chloroformate to form the ethyl ester of 1,3-benzothiazole. The second step involves the reaction of the ethyl ester with 4-methoxy-7-methyl-2-piperazine in the presence of an organic base such as triethylamine. The third step involves the reaction of the intermediate with pyridine to form this compound.
properties
IUPAC Name |
4-methoxy-7-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-6-7-14(23-2)16-17(13)24-18(20-16)22-11-9-21(10-12-22)15-5-3-4-8-19-15/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFAKBWPFGKJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-8-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6426357.png)
![2-(3-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B6426360.png)
![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-ethylacetamide](/img/structure/B6426363.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6426364.png)

![3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6426378.png)



![7-chloro-4-methyl-2-[4-(pyridine-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426402.png)
![6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426407.png)
![4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426412.png)

![5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B6426446.png)